methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate
Description
Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate is an α,β-unsaturated ester characterized by a (methylsulfonyl)amino substituent on the phenyl ring. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl (E)-3-[3-(methanesulfonamido)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)7-6-9-4-3-5-10(8-9)12-17(2,14)15/h3-8,12H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLCMXWSFKFAX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate typically involves the reaction of methyl acrylate with 3-[(methylsulfonyl)amino]phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the acrylate moiety.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The acrylate moiety can undergo Michael addition reactions with thiol groups in proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate and related acrylates:
Structural and Electronic Differences
- Substituent Effects: The methylsulfonylamino group in the target compound introduces strong electron-withdrawing and H-bond donor/acceptor capabilities, contrasting with the trifluoromethyl group (electron-withdrawing but non-polar) in . Sulfonamide vs. Sulfonyl: The sulfonamide in the target compound (N–SO₂–) is less acidic than the sulfonyl group (SO₂–) in , altering reactivity in nucleophilic substitution .
Biological Activity :
- The γ-lactam derivative () demonstrates antiproliferative activity, suggesting that replacing the lactam core with a simpler acrylate (as in the target compound) may reduce cytotoxicity but improve synthetic accessibility .
Q & A
Q. What synthetic routes are recommended for preparing methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring followed by acrylate esterification. For example:
- Step 1 : Introduce the methylsulfonylamino group via sulfonylation of 3-aminophenol using methanesulfonyl chloride under basic conditions .
- Step 2 : Acrylate formation through a Horner-Wadsworth-Emmons reaction, employing phosphonate reagents to ensure (E)-stereoselectivity .
- Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and maximize yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry and purity via and NMR, focusing on acrylate proton coupling (J = 12–16 Hz for (E)-isomers) .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., sulfonamide N–H···O interactions) using single-crystal diffraction .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Q. How should researchers design stability studies for this compound under varying conditions?
- Parameters : Test thermal stability (25–60°C), photostability (UV/visible light), and hydrolytic stability (pH 1–13) over 1–4 weeks.
- Analytical Tools : Monitor degradation via HPLC-MS to track byproducts and quantify half-life .
- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere to prevent oxidation .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antibacterial Activity : Use agar diffusion or broth microdilution assays against Staphylococcus aureus (reference MIC values from structurally similar phenyl acrylates) .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve reaction yield and selectivity?
- Factor Selection : Prioritize variables like temperature, solvent polarity, and catalyst type using fractional factorial designs .
- Response Surface Methodology (RSM) : Model nonlinear relationships between factors (e.g., reaction time vs. byproduct formation) to identify optimal conditions .
- Validation : Confirm predictions with triplicate runs and statistical tests (e.g., ANOVA, p < 0.05) .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., MIC vs. IC) and cell lines .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using molecular docking or QSAR models .
- Replicate Studies : Control for experimental conditions (e.g., pH, serum content in cell media) to isolate compound-specific effects .
Q. What computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., kinases) using force fields like AMBER or CHARMM, validated by crystallographic data .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
Q. How do substituent variations impact electronic and steric properties?
- X-ray Analysis : Compare bond lengths and angles in derivatives (e.g., bromo vs. methoxy substituents) to assess steric hindrance .
- Spectroscopic Trends : Correlate Hammett σ values of substituents with NMR chemical shifts of the acrylate carbonyl .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins .
- Kinetic Studies : Measure time-dependent inhibition using stopped-flow spectroscopy or fluorescent probes .
- Metabolomics : Profile cellular metabolite changes via LC-MS to identify disrupted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
